molecular formula C19H25N3O5S B2655698 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide CAS No. 449784-67-2

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2655698
CAS No.: 449784-67-2
M. Wt: 407.49
InChI Key: TZCPMGMGBLDRJB-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O5S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Molecular Assembly

Research on compounds with similar structural features, such as substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, has demonstrated their ability to form intricate hydrogen-bonding patterns, leading to the formation of molecular chains and sheets. These structures are of interest for understanding molecular self-assembly processes, which have implications in the development of nanomaterials and supramolecular chemistry (Gerson López et al., 2010).

Catalysis and Synthetic Applications

The study of chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the potential use of similar acetamide compounds in catalysis and organic synthesis. This research can pave the way for the development of green and efficient synthetic routes for pharmaceuticals and fine chemicals (Deepali B Magadum & G. Yadav, 2018).

Coordination Complexes and Antioxidant Activity

Compounds with pyrazole-acetamide derivatives serve as ligands to synthesize novel Co(II) and Cu(II) coordination complexes, exhibiting significant antioxidant activity. This suggests a potential research avenue in coordination chemistry for creating metal complexes with antioxidant or other biologically relevant properties (K. Chkirate et al., 2019).

Optoelectronic Properties

Research on functionalized acene derivatives, such as a malononitrile-modified acene, reveals insights into their optoelectronic properties and third-order nonlinear optical behaviors. This indicates that compounds with similar structural motifs might be explored for applications in optoelectronics, such as in the development of new materials for photovoltaic cells or optical switches (G. Zhai et al., 2018).

Inhibition of Fatty Acid Synthesis

The study of chloroacetamide compounds, including their selective herbicidal action and the inhibition of fatty acid synthesis in algae, suggests the potential application of similar acetamide derivatives in the study of plant biology and the development of new agrochemicals (H. Weisshaar & P. Böger, 1989).

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-19(2,3)22-18(13-10-28(24,25)11-14(13)21-22)20-17(23)9-12-6-7-15(26-4)16(8-12)27-5/h6-8H,9-11H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPMGMGBLDRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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